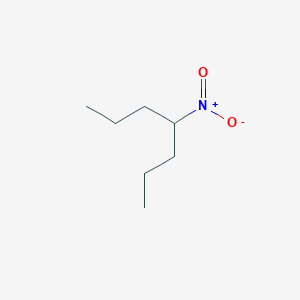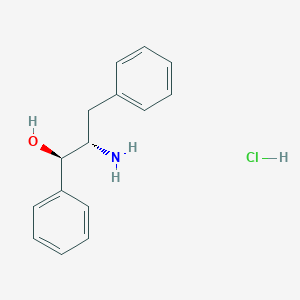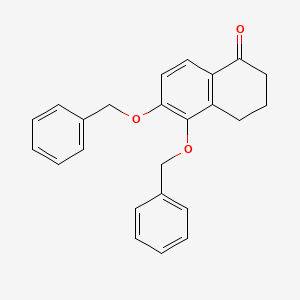
2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate is a chemical compound with the molecular formula C9H11FN2O5S and a molar mass of 278.26 g/mol . This compound is known for its unique structure, which includes a fluoro-nitrophenyl group and a methanesulfonate ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate typically involves the reaction of 2-fluoro-4-nitroaniline with ethylene glycol methanesulfonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-((2-Fluoro-4-aminophenyl)amino)ethyl methanesulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-Fluoro-4-nitrophenyl)amino)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to
Properties
Molecular Formula |
C9H11FN2O5S |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitroanilino)ethyl methanesulfonate |
InChI |
InChI=1S/C9H11FN2O5S/c1-18(15,16)17-5-4-11-9-3-2-7(12(13)14)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
JTJBDIIDDAEVKX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)



![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)





